
3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide is a compound that belongs to the class of azabicyclo compounds. These compounds are known for their unique structural features and potential biological activities. The presence of a furyl group and an azoniabicyclo structure makes this compound particularly interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide typically involves multicomponent reactions. One common method is the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is often carried out under controlled conditions to ensure the formation of the desired bicyclo structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, cyanides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiprotozoal activities.
Medicine: Explored for its potential use in treating diseases like malaria and trypanosomiasis.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes in protozoa, leading to their death . The exact pathways and molecular targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
- 1-(N-methyl-N-((4-methyl-piperazin-1-yl)butylamino))-6,9-diphenyl-3-azabicyclo(3.2.2)nonane .
- N-methyl-6,9-diphenyl-N-[(pyridin-4-yl)methyl]-3-azabicyclo(3.2.2)nonan-1-amine .
Uniqueness
3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide is unique due to its specific structural features, such as the presence of a furyl group and the azoniabicyclo framework. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
73680-92-9 |
|---|---|
Molecular Formula |
C15H24INO |
Molecular Weight |
361.26 g/mol |
IUPAC Name |
3-[2-(furan-2-yl)ethyl]-3-methyl-3-azoniabicyclo[3.2.2]nonane;iodide |
InChI |
InChI=1S/C15H24NO.HI/c1-16(9-8-15-3-2-10-17-15)11-13-4-5-14(12-16)7-6-13;/h2-3,10,13-14H,4-9,11-12H2,1H3;1H/q+1;/p-1 |
InChI Key |
IWWHOKYKRDDIIC-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CC2CCC(C1)CC2)CCC3=CC=CO3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


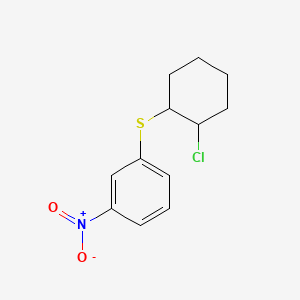
![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
![3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13757968.png)
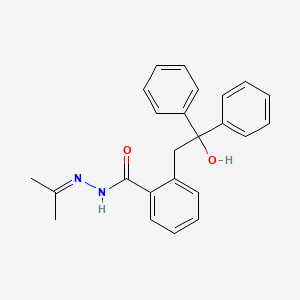
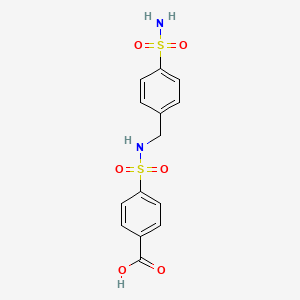
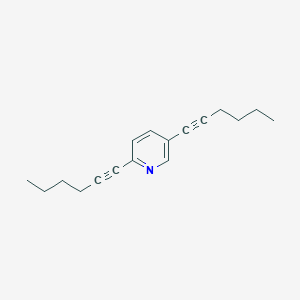
![1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B13757991.png)
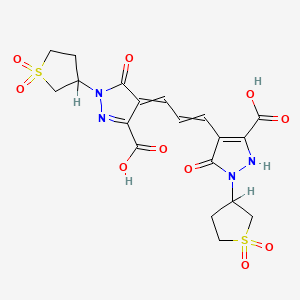
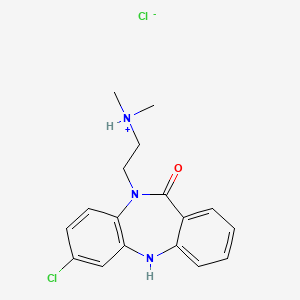
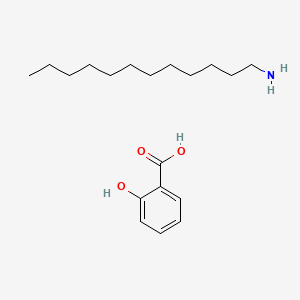

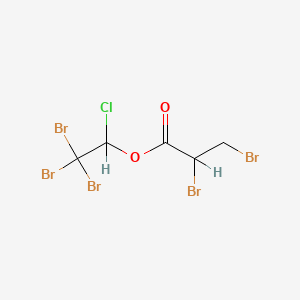
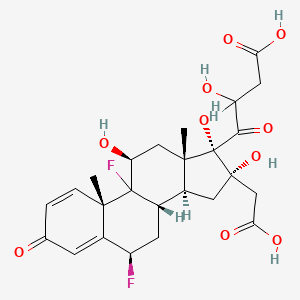
![6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride](/img/structure/B13758034.png)
